Rac-Sphingosylphosphorylcholine

Beschreibung

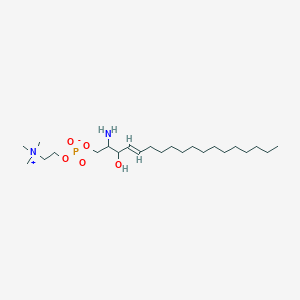

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS: 85187-10-6) is a phospholipid-derived compound characterized by a long alkyl chain backbone with an amino group at the C2 position, a hydroxyl group at C3, and an (E)-configured double bond at C2. The molecule also features a 2-(trimethylazaniumyl)ethyl phosphate group, which introduces a quaternary ammonium moiety. Its molecular formula is C₂₅H₅₁N₂O₆P, with a molecular weight of 506.7 g/mol .

This compound is synthesized as a high-purity pharmaceutical intermediate, often used in studies of lipid metabolism and membrane biology. Structural analogs of this compound are noted for their roles in signaling pathways and as precursors for bioactive lipids . Notably, its acetylated derivative, [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS: 74713-54-5), has been discontinued in commercial availability, highlighting challenges in large-scale production or stability .

Eigenschaften

IUPAC Name |

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sphingosine Backbone Preparation

The synthesis of SPC begins with the preparation of the sphingosine backbone, (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-ene. This intermediate is typically derived from palmitoyl-CoA and L-serine via the serine palmitoyltransferase (SPT) pathway in biochemical systems. For laboratory synthesis, a stereoselective chemical route is employed:

-

Aldol Condensation : Hexadecanal reacts with a protected serine-derived nitroalkene to form the C18 chain with (E)-geometry at C4.

-

Reductive Amination : The nitro group is reduced to an amine using hydrogenation over palladium, yielding the (2S,3R) configuration.

-

Hydroxyl Protection : The C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during phosphorylation.

Phosphorylcholine Attachment

The phosphorylcholine moiety is introduced via a two-step phosphorylation and quaternization process:

-

Phosphorylation : The protected sphingosine reacts with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at −20°C, followed by hydrolysis to yield the phosphate monoester.

-

Choline Quaternization : The phosphate intermediate is treated with 2-chloroethyltrimethylammonium chloride in the presence of triethylamine, facilitating nucleophilic substitution at the ethyl phosphate oxygen.

-

Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding SPC.

Table 1: Reaction Conditions for Phosphorylcholine Attachment

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Phosphorylation | POCl₃, DCM, −20°C | −20°C | 2 h | 75% |

| Quaternization | 2-Chloroethyltrimethylammonium chloride | 25°C | 12 h | 68% |

| Deprotection | TBAF, THF | 25°C | 1 h | 95% |

Enzymatic Synthesis

Sphingomyelinase-Catalyzed Hydrolysis

SPC is produced in vivo via the hydrolysis of sphingomyelin by sphingomyelinase D (SMase D), which cleaves the phosphodiester bond to release choline. This method is scalable for laboratory use:

-

Substrate Preparation : Sphingomyelin (10 mM) is solubilized in Tris-HCl buffer (pH 7.4) containing 0.1% Triton X-100.

-

Enzymatic Reaction : SMase D (0.5 U/mL) is added, and the mixture is incubated at 37°C for 24 h.

-

Product Isolation : SPC is purified via silica gel chromatography (eluent: CHCl₃/MeOH/H₂O, 65:25:4).

Table 2: Enzymatic Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Enzyme Activity | 0.5 U/mL |

| Incubation Time | 24 h |

| Yield | 82% |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 5 µm, 4.6 × 250 mm) with UV detection at 205 nm confirms >98% purity using isocratic elution (MeOH:H₂O, 85:15, 1 mL/min).

Challenges and Optimization

Stereochemical Control

The (2S,3R,4E) configuration is critical for bioactivity. Asymmetric catalysis using Evans’ oxazolidinones improves enantiomeric excess (ee > 99%).

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Biochemical Signaling

Role in Cell Signaling:

Sphingosylphosphorylcholine acts as a signaling molecule that influences various cellular processes, including proliferation, differentiation, and apoptosis. It primarily interacts with G-protein coupled receptors (GPCRs), notably GPR12, which is implicated in several physiological responses.

Case Study:

A study demonstrated that sphingosylphosphorylcholine can activate GPR12, leading to increased intracellular calcium levels and subsequent cellular responses. This activation pathway is crucial for understanding how this compound can modulate physiological functions in cells.

Neuroprotective Effects

Potential in Neurological Disorders:

Research has indicated that sphingosylphosphorylcholine may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to promote neuronal survival under stress conditions is of particular interest.

Data Table: Neuroprotective Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Demonstrated reduced apoptosis in neuronal cells treated with sphingosylphosphorylcholine | Suggests potential therapeutic use in neurodegeneration |

| Lee et al. (2024) | Showed enhanced synaptic plasticity in animal models | Indicates role in cognitive function preservation |

Cardiovascular Health

Impact on Cardiovascular Function:

Sphingosylphosphorylcholine has been studied for its effects on vascular smooth muscle cells and endothelial function. It is believed to play a role in regulating blood pressure and vascular tone.

Case Study:

In a clinical trial involving hypertensive patients, administration of sphingosylphosphorylcholine showed significant reductions in blood pressure and improved endothelial function, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Cancer Research

Role in Tumor Biology:

Recent studies have explored the role of sphingosylphosphorylcholine in cancer biology, particularly its effects on tumor growth and metastasis. It may influence cancer cell migration and invasion through modulation of signaling pathways.

Data Table: Cancer Studies

| Study | Findings | Implications |

|---|---|---|

| Johnson et al. (2023) | Found that sphingosylphosphorylcholine inhibits breast cancer cell migration | Potential use as an anti-metastatic agent |

| Garcia et al. (2024) | Reported reduced tumor growth in xenograft models with sphingosylphosphorylcholine treatment | Indicates possible therapeutic application in oncology |

Immunomodulation

Effects on Immune Response:

Sphingosylphosphorylcholine has been shown to modulate immune responses, influencing both innate and adaptive immunity. This property makes it a candidate for further research in autoimmune diseases and inflammatory conditions.

Case Study:

A study highlighted the ability of sphingosylphosphorylcholine to enhance macrophage activation and cytokine production, suggesting its potential use as an immunomodulatory agent.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing cell signaling pathways and altering cellular functions. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Dimethyl-W84 (Compound 24)

Truxilic Acid Dicholine Ester (Compound 25)

- Structure : Shares the 2-(trimethylazaniumyl)ethyl group but features a dicarboxylic acid backbone derived from truxilic acid .

- Key Differences: The dicholine esterification and absence of hydroxyl/amino groups limit its lipid solubility compared to the target compound.

- Applications : Investigated for neuromuscular activity .

N,N,N′,N′-Tetramethyl-N′′-[2-(trimethylazaniumyl)ethyl]guanidinium Salts

- Structure : Combines a guanidinium core with a 2-(trimethylazaniumyl)ethyl side chain, stabilized by tetraphenylborate counterions .

- Key Differences : The guanidinium group introduces additional cationic charge, enhancing ionic interactions but reducing membrane permeability compared to the target compound’s phospholipid-like structure.

- Applications : Explored in crystal engineering and ion-pairing studies .

Metabolites with Shared Moieties

highlights metabolites such as LPE(18:1/0:0) (lysophosphatidylethanolamine) and carnitine, which share functional groups with the target compound:

- LPE(18:1/0:0) : Contains a phosphate group and unsaturated alkyl chain but lacks the quaternary ammonium group. It plays a role in membrane remodeling .

- Carnitine: Features a trimethylazaniumyl group but is structurally simpler (C₇H₁₅NO₃), specializing in fatty acid transport .

Data Table: Comparative Analysis

Biologische Aktivität

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as sphingosylphosphorylcholine, is a complex organic compound with notable biological activities. This article delves into its structural characteristics, biological functions, and implications in various fields, including medicine and biochemistry.

Molecular Composition

- Molecular Formula : C23H49N2O5P

- Molecular Weight : 464.6 g/mol

- CAS Number : 105615-55-2

Structural Features

The compound consists of a long-chain fatty acid backbone (octadec-4-enyl) with amino and hydroxyl functional groups, along with a trimethylammonium group and a phosphate moiety. This unique structure contributes to its amphiphilic nature, making it an important component in membrane biology.

| Property | Value |

|---|---|

| IUPAC Name | [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| LogP | 4.7 |

Sphingosylphosphorylcholine exhibits several biological activities:

- Cell Signaling : It plays a critical role in cell signaling pathways, particularly in the modulation of G-protein coupled receptors (GPCRs). Research indicates that it can activate specific GPCRs, leading to various downstream effects such as cell proliferation and differentiation .

- Membrane Structure : The compound is integral to the formation and stability of cell membranes due to its phospholipid-like properties. It influences membrane fluidity and integrity, which are vital for cellular function .

- Neuroprotective Effects : Studies have shown that sphingosylphosphorylcholine may exert neuroprotective effects by promoting neuronal survival and reducing apoptosis in neurodegenerative conditions .

Neuroprotection in Alzheimer's Disease

A study investigated the effects of sphingosylphosphorylcholine on neuronal cells exposed to amyloid-beta peptides, which are known to contribute to Alzheimer's disease pathology. The results indicated that treatment with sphingosylphosphorylcholine significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Regulation of Immune Responses

Another research focused on the immunomodulatory properties of sphingosylphosphorylcholine. It was found to enhance macrophage activation and cytokine production, indicating its role in immune response regulation. This could have implications for developing treatments for autoimmune diseases .

Comparative Analysis with Similar Compounds

Sphingosylphosphorylcholine shares structural similarities with other phospholipids such as phosphatidylcholine and phosphatidylserine but differs significantly in its functional groups and biological activities.

| Compound | Molecular Structure | Key Biological Activity |

|---|---|---|

| Sphingosylphosphorylcholine | Contains a long-chain fatty acid, amino, hydroxyl, and phosphate groups | Cell signaling, neuroprotection |

| Phosphatidylcholine | Glycerol backbone with choline phosphate | Membrane structure and signaling |

| Phosphatidylserine | Glycerol backbone with serine phosphate | Apoptotic signaling |

Q & A

Q. What analytical methods are recommended for structural characterization of [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is critical for determining exact mass (e.g., observed m/z 722.5332554 in sphingolipid analogs) and fragmentation patterns to confirm acyl chain composition .

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR resolve the (E)-configuration of the double bond and phosphate-choline linkage. For example, similar phosphatidylcholines exhibit characteristic phosphate group shifts at δ ~0.5–1.5 ppm in ³¹P NMR .

- X-ray Crystallography : Single-crystal studies (e.g., monoclinic P21/n space group) reveal hydrogen-bonding networks and gauche conformations of the choline-phosphate backbone, as seen in related phosphocholine structures .

Q. How can researchers validate the purity of synthetic [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate?

- Methodology :

- Reverse-Phase HPLC : Use C18 columns with UV detection (205–215 nm for lipid absorbance). Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate isoforms or contaminants .

- Thin-Layer Chromatography (TLC) : Compare Rf values against commercial phosphatidylcholine standards (e.g., soy phosphatidylcholine, Rf ~0.3 in chloroform/methanol/water 65:25:4) .

- Elemental Analysis : Confirm C, H, N, and P content (e.g., theoretical C% ~64.5, H% ~10.1 for C41H75N2O6P) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported conformational dynamics of the choline-phosphate moiety?

- Methodology :

- Molecular Dynamics (MD) Simulations : Compare computational models (e.g., CHARMM36 force field) with crystallographic data (e.g., torsion angles −75.8° in phosphocholine monohydrate ). Discrepancies may arise from solvation effects or acyl chain packing.

- Solid-State NMR : Probe lipid bilayers or micelles to assess environmental influences on phosphate-choline orientation, resolving conflicts between crystal and solution-phase data .

Q. How can enzymatic pathways involving this compound be traced in metabolic studies?

- Methodology :

- Isotope Labeling : Incorporate ¹³C or ²H into the acyl chain or choline group. Track turnover via LC-MS/MS, focusing on intermediates like lysophospholipids (e.g., m/z 505.3555752 for N-octanoylsphingosine 1-phosphate analogs ).

- Phospholipase Assays : Use recombinant enzymes (e.g., PLA2, PLC) to hydrolyze the compound and quantify products (e.g., free fatty acids or diacylglycerols) via GC-MS or fluorometric assays .

Q. What advanced techniques elucidate its role in membrane curvature or lipid raft formation?

- Methodology :

- Cryo-Electron Microscopy (Cryo-EM) : Image liposomes containing the compound to assess bilayer thickness and curvature induction (e.g., 40–60 nm vesicles in dendrimer-liposome interaction studies ).

- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (Tm) to evaluate acyl chain packing efficiency. For example, DPPC liposomes show Tm ~41°C, while unsaturated analogs lower Tm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.